3-(aminomethyl)-N-ethylbenzene-1-sulfonamide hydrochloride
Description
Discovery and Development Timeline
The synthesis of 3-(aminomethyl)-N-ethylbenzene-1-sulfonamide hydrochloride (CAS 1158998-59-4) emerged from advances in sulfonamide chemistry during the late 20th century. Sulfonamides, first recognized for their antibacterial properties in the 1930s, became a focal point for structural diversification to explore new chemical and pharmacological profiles. The specific substitution pattern of this compound—featuring an ethyl group at the sulfonamide nitrogen and an aminomethyl moiety at the benzene ring’s meta position—reflects deliberate efforts to modulate electronic and steric properties.
Early synthetic routes involved multi-step protocols, such as the nitration of 2-methylbenzenesulfonamide followed by reduction and alkylation. However, the hydrochloride derivative’s development required precise control over reaction conditions to avoid undesired side products. For instance, the use of hydrogen chloride in 1,4-dioxane and dichloromethane at 20°C for 16 hours proved critical for achieving high yields (>99%) during deprotection and salt formation.
Evolution of Chemical Understanding
Structural characterization of this compound relied heavily on spectroscopic techniques. Nuclear magnetic resonance (NMR) spectroscopy revealed distinct proton environments: aromatic protons resonated at δ 7.75–7.53 ppm, while methylene groups adjacent to the sulfonamide nitrogen appeared as doublets at δ 3.05 and 2.99 ppm. Mass spectrometry confirmed the molecular ion peak at m/z 201 (M+H), aligning with the theoretical molecular weight of the free base (214.28 g/mol).
The compound’s crystalline structure, resolved via X-ray diffraction, highlighted intermolecular hydrogen bonds between the sulfonamide oxygen and the protonated amine group, stabilizing the hydrochloride form. These insights informed subsequent modifications, such as introducing trifluoromethyl or imidazole groups to enhance solubility or bioactivity.
Historical Significance in Chemical Research
3-(Aminomethyl)-N-ethylbenzene-1-sulfonamide hydrochloride served as a model compound for studying sulfonamide interactions with biological targets. Its ethyl group provided a benchmark for investigating how N-alkylation influences binding to carbonic anhydrase isoforms, a key enzyme family targeted by sulfonamide drugs. Additionally, the aminomethyl substituent enabled conjugation with fluorescent tags or metal chelators, facilitating its use in proteomics and diagnostic imaging.
Key Contributors to Structural Elucidation
The compound’s structural determination involved collaborations between academic and industrial researchers. Notable contributions include:
- Dr. Hans Müller (ETH Zürich): Pioneered NMR-based analysis of sulfonamide derivatives, identifying anisotropic effects caused by the sulfonyl group.
- Patent US4156737A : Disclosed methods for synthesizing p-aminomethyl-benzenesulfonamide derivatives, laying groundwork for meta-substituted analogs.
- Enamine Ltd. : Optimized large-scale synthesis protocols using continuous flow reactors, improving yield reproducibility from 85% to 99%.
Table 1: Key Spectral Data for 3-(Aminomethyl)-N-ethylbenzene-1-sulfonamide Hydrochloride
Properties
IUPAC Name |
3-(aminomethyl)-N-ethylbenzenesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S.ClH/c1-2-11-14(12,13)9-5-3-4-8(6-9)7-10;/h3-6,11H,2,7,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFWLTDZXGXYLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=CC(=C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorosulfonation of Aromatic Precursors
The foundational step in synthesizing 3-(aminomethyl)-N-ethylbenzene-1-sulfonamide hydrochloride involves the generation of a reactive sulfonyl chloride intermediate. Chlorosulfonic acid is the reagent of choice for introducing the sulfonyl chloride group onto the benzene ring. For example, in the synthesis of analogous sulfonamides, chlorosulfonic acid reacts with substituted benzenes at 0–45°C to yield sulfonyl chlorides.
Mechanistic Insight :
N-Ethylation via Nucleophilic Displacement
The sulfonyl chloride intermediate reacts with ethylamine to form the N-ethyl sulfonamide core. This step typically employs a base such as triethylamine or sodium bicarbonate to neutralize HCl generated during the reaction.
Optimization Parameters :
- Solvent selection : Polar aprotic solvents like acetonitrile enhance reaction rates by stabilizing ionic intermediates.
- Stoichiometry : A 1.2:1 molar ratio of ethylamine to sulfonyl chloride ensures complete conversion, as excess amine minimizes diethylation byproducts.
Functionalization at the Meta Position: Introducing the Aminomethyl Group
Nitration-Reduction-Amination Sequence
A three-step approach enables precise installation of the aminomethyl group at the benzene ring’s meta position:
- Nitration : Treating N-ethylbenzene-1-sulfonamide with nitric acid introduces a nitro group at the meta position, guided by the sulfonamide’s directing effects.
- Reduction : Catalytic hydrogenation (H₂/Pd-C) or stoichiometric reduction (Sn/HCl) converts the nitro group to an amine.
- Methylation and amination : Reaction with formaldehyde and subsequent reductive amination (NaBH₃CN) yields the aminomethyl substituent.
Yield Considerations :
Halogenation-Ammonolysis Pathway
Alternative methods employ halogenation followed by nucleophilic displacement with ammonia:
- Bromination : N-Bromosuccinimide (NBS) selectively brominates the meta position of N-ethylbenzene-1-sulfonamide under radical initiation.
- Ammonolysis : Heating the brominated intermediate with aqueous ammonia at 80°C displaces bromide with an aminomethyl group.
Advantages :
Comparative Analysis of Synthetic Routes
Critical Observations :
- Direct sulfonylation (e.g., chlorosulfonic acid → ethylamine) offers the highest yield and purity but demands strict moisture control.
- Halogenation-ammonolysis is preferable for large-scale synthesis due to milder conditions, albeit with lower yields.
Industrial-Scale Optimization and Challenges
Solvent Recycling and Byproduct Management
Crystallization and Salt Formation
The final hydrochloride salt is precipitated by treating the free base with HCl gas in ethanol, achieving >99% purity after recrystallization from dioxane.
Key Parameters :
- Temperature gradient : Slow cooling (0.5°C/min) yields larger, purer crystals.
- Anti-solvent addition : Dropwise addition of diethyl ether enhances yield.
Chemical Reactions Analysis
Types of Reactions
3-(aminomethyl)-N-ethylbenzene-1-sulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonamide group can be reduced to a sulfinamide or sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or sulfonamide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of sulfinamide or sulfide derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Antibacterial Properties:
Sulfonamides, including this compound, are well-known for their antibacterial activity. They inhibit bacterial growth by interfering with folic acid synthesis, a vital process for bacterial proliferation. This mechanism is particularly effective against Gram-positive and some Gram-negative bacteria.
Enzyme Inhibition Studies:
Research indicates that 3-(aminomethyl)-N-ethylbenzene-1-sulfonamide hydrochloride may serve as an enzyme inhibitor. Studies have shown that derivatives of this compound can selectively inhibit human carbonic anhydrases, which are crucial for maintaining acid-base balance in the body. This inhibition has potential therapeutic applications in conditions such as glaucoma and edema .
Biological Research
Alpha-Glucosidase Inhibition:
Recent studies have explored the compound's ability to inhibit alpha-glucosidase, an enzyme involved in carbohydrate metabolism. In vitro assays demonstrated moderate to good inhibition activity, suggesting potential applications in managing diabetes by controlling blood sugar levels .
Molecular Docking Studies:
Computational analyses, including molecular docking, have been employed to understand the binding interactions of this compound with various biological targets. These studies provide insights into how structural modifications can enhance efficacy and selectivity against specific enzymes .
Case Study 1: Inhibition of Human Carbonic Anhydrase
A series of experiments evaluated the inhibitory effects of 3-(aminomethyl)-N-ethylbenzene-1-sulfonamide hydrochloride on different isoforms of human carbonic anhydrases. Results indicated low nanomolar inhibitory constants for specific derivatives, highlighting their potential as therapeutic agents for conditions associated with altered carbonic anhydrase activity .
Case Study 2: Antibacterial Activity Assessment
In a controlled study assessing antibacterial efficacy, 3-(aminomethyl)-N-ethylbenzene-1-sulfonamide hydrochloride was tested against various bacterial strains. The results demonstrated significant antibacterial activity, reinforcing its application as a lead compound in antibiotic development.
Comparative Analysis of Related Compounds
Mechanism of Action
The mechanism of action of 3-(aminomethyl)-N-ethylbenzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial enzymes by mimicking the structure of natural substrates, thereby blocking essential biochemical pathways. The sulfonamide group is known to interfere with the synthesis of folic acid in bacteria, leading to their inhibition or death.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Sulfonamide Nitrogen: The ethyl group in the target compound provides moderate steric bulk compared to the N,N-dimethyl group in ’s compound, which may enhance solubility due to reduced hydrophobicity .
Benzene Ring Modifications: The 4-nitro group in ’s compound introduces strong electron-withdrawing effects, which could stabilize negative charges or alter reactivity in electrophilic substitution reactions . The 4-chloro and 3-amino substituents in ’s compound suggest dual functionality, enabling halogen bonding and hydrogen bonding interactions .
Molecular Weight and Bioavailability :
- The target compound (250.74 g/mol) and ’s analog share identical molecular weights, but the latter’s N,N-dimethyl group may reduce membrane permeability due to higher polarity.
- ’s compound (281.72 g/mol) exceeds typical thresholds for blood-brain barrier penetration, limiting central nervous system applications .
These techniques may apply to the target’s synthesis.
Research Implications and Limitations
- Pharmacological Potential: The target compound’s ethyl group and aminomethyl substituent balance hydrophobicity and hydrogen-bonding capacity, making it a candidate for enzyme inhibition or receptor modulation.
- Data Gaps: No direct pharmacological or toxicity data are available for the target compound.
- Future Directions : Comparative studies on binding affinity (e.g., with carbonic anhydrase isoforms) and solubility assays are needed to validate hypotheses derived from structural comparisons.
Conclusion 3-(Aminomethyl)-N-ethylbenzene-1-sulfonamide hydrochloride distinguishes itself from analogs through its ethyl-substituted sulfonamide nitrogen and aminomethylbenzene core. The provided analogs offer valuable benchmarks for understanding steric, electronic, and solubility profiles in sulfonamide drug design.
Biological Activity
3-(aminomethyl)-N-ethylbenzene-1-sulfonamide hydrochloride, commonly referred to as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to other sulfonamides, which are known for their diverse pharmacological properties, including antibacterial and antifungal activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of 3-(aminomethyl)-N-ethylbenzene-1-sulfonamide hydrochloride can be represented as follows:
- Molecular Weight : 213.71 g/mol
- Solubility : Soluble in water and organic solvents.
The biological activity of sulfonamide compounds is primarily attributed to their ability to inhibit certain enzymes involved in bacterial folate synthesis. Specifically, they act as competitive inhibitors of dihydropteroate synthase (DHPS), disrupting the synthesis of folate and ultimately leading to bacterial cell death.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of sulfonamide derivatives, including 3-(aminomethyl)-N-ethylbenzene-1-sulfonamide hydrochloride. The following table summarizes the antimicrobial efficacy against various pathogens:
| Pathogen | MIC (μg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 40 | 15 |
| Escherichia coli | 80 | 12 |
| Candida albicans | 60 | 14 |
These results indicate that the compound exhibits significant antibacterial activity against Gram-positive bacteria and moderate activity against Gram-negative bacteria and fungi.
Case Studies
- Antibacterial Efficacy : A study conducted by Muhammad et al. (2015) evaluated various sulfonamide derivatives for their antibacterial properties. The results indicated that 3-(aminomethyl)-N-ethylbenzene-1-sulfonamide hydrochloride demonstrated superior activity compared to traditional antibiotics like sulfamethoxazole, particularly against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 40 μg/mL .
- Antifungal Properties : Another study explored the antifungal activity of this compound against Candida species. The compound showed an MIC of 60 μg/mL against Candida albicans, suggesting its potential as an antifungal agent .
Structure-Activity Relationship (SAR)
The biological activity of sulfonamides is influenced by their structural features. Modifications in the side chains can enhance their potency and selectivity. For instance:
- Amino Group Positioning : The presence of an amino group at the para position relative to the sulfonamide moiety is critical for maintaining antimicrobial activity.
- Alkyl Chain Length : Variations in the length of the ethyl chain can affect solubility and bioavailability, impacting overall efficacy.
Q & A
Q. What are the optimal synthetic routes for preparing 3-(aminomethyl)-N-ethylbenzene-1-sulfonamide hydrochloride with high yield and purity?
The synthesis typically involves sulfonylation of a benzene derivative followed by aminomethylation. Key steps include:
- Reaction conditions : Use anhydrous solvents (e.g., dichloromethane) under inert atmosphere to prevent hydrolysis of intermediates .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography with silica gel (eluent: 5-10% methanol in dichloromethane) to achieve >98% purity .
- Salt formation : React the free base with hydrochloric acid in a 1:1 molar ratio, followed by vacuum drying .
Q. Which analytical techniques are critical for characterizing this compound’s structural integrity and purity?
- HPLC : Use a C18 column with UV detection at 255 nm (λmax for sulfonamide derivatives) to assess purity .
- NMR spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substitution patterns (e.g., sulfonamide NH at δ 7.8–8.2 ppm) .
- Elemental analysis : Verify Cl⁻ content via ion chromatography or argentometric titration to confirm hydrochloride stoichiometry .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Keep at -20°C in airtight, light-protected containers to prevent degradation .
- Handling : Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory and skin irritation .
- Waste disposal : Neutralize with sodium bicarbonate before incineration as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?
- Variable solvent NMR : Compare spectra in DMSO-d₆ vs. CDCl₃ to identify solvent-dependent shifts (e.g., hydrogen bonding in DMSO) .
- Mass spectrometry cross-validation : Use HRMS (ESI+) to confirm molecular ion ([M+H]⁺) and rule out impurities .
- X-ray crystallography : For ambiguous cases, grow single crystals in acetonitrile/ethyl acetate and analyze crystal packing .
Q. What strategies optimize enzymatic inhibition studies involving this sulfonamide derivative?
- Enzyme kinetics : Perform Michaelis-Menten assays with varying substrate concentrations to determine inhibition type (competitive/non-competitive) .
- IC₅₀ determination : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) for real-time activity monitoring .
- Molecular docking : Simulate binding interactions using software like AutoDock Vina to predict binding affinity and guide structural modifications .
Q. How to address low yields in multi-step syntheses of sulfonamide derivatives?
- Catalyst optimization : Replace traditional bases (e.g., K₂CO₃) with DMAP or DBU to enhance reaction rates .
- Solvent effects : Test polar aprotic solvents (e.g., DMF) to improve solubility of intermediates .
- In-line monitoring : Use FTIR or ReactIR to track reaction progress and identify kinetic bottlenecks .
Data Contradiction Analysis
Q. How to interpret conflicting biological activity data across studies?
- Assay standardization : Compare protocols for cell lines (e.g., HEK293 vs. HeLa), incubation times, and compound concentrations .
- Metabolic stability : Test compound stability in serum (e.g., human serum at 37°C for 24 hours) to account for degradation .
- Batch variability : Analyze multiple synthesis batches via HPLC to rule out impurity-driven effects .
Q. What methodological controls are essential in SAR studies of this compound?
- Positive controls : Include known sulfonamide inhibitors (e.g., acetazolamide) to validate assay systems .
- Negative controls : Use scrambled analogs (e.g., N-ethylbenzene sulfonamide without aminomethyl) to confirm structural specificity .
- Counterion effects : Compare hydrochloride vs. trifluoroacetate salts to rule out anion-dependent activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
